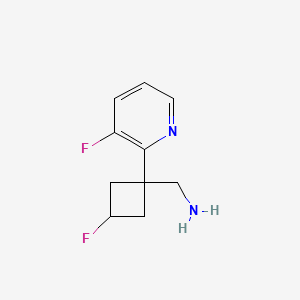

Rel-((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine

Description

Rel-((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a cyclobutyl ring substituted with fluorine atoms and a pyridinyl group, making it an interesting subject for research and development.

Properties

Molecular Formula |

C10H12F2N2 |

|---|---|

Molecular Weight |

198.21 g/mol |

IUPAC Name |

[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methanamine |

InChI |

InChI=1S/C10H12F2N2/c11-7-4-10(5-7,6-13)9-8(12)2-1-3-14-9/h1-3,7H,4-6,13H2 |

InChI Key |

TYNMKBSYEUUDOM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(CN)C2=C(C=CC=N2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of fluorine atoms: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly employed.

Attachment of the pyridinyl group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridinyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Rel-((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Rel-((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Rel-((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine can be compared with other fluorinated cyclobutyl compounds and pyridinyl derivatives. Similar compounds include:

Fluorocyclobutylamines: These compounds share the cyclobutyl ring and fluorine substitution but may differ in the attached functional groups.

Pyridinylamines: These compounds contain the pyridinyl group but may have different substituents on the ring.

The uniqueness of this compound lies in its specific combination of fluorine atoms and the pyridinyl moiety, which can impart distinct chemical and biological properties.

Biological Activity

Rel-((1R,3R)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine is a novel compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H12F2N2

- Molecular Weight : 194.19 g/mol

- CAS Number : 1344145-38-5

The structure consists of a cyclobutane ring substituted with fluorine and a pyridine moiety, which contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research involving derivatives of pyridine and cyclobutane has shown promising results against various cancer cell lines.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 10.5 | |

| Compound B | Lung Cancer | 8.3 | |

| Rel... | Renal Cancer | TBD | Current Study |

The specific activity of this compound against renal cancer cells is currently under investigation, with preliminary results suggesting moderate efficacy.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds that interact with the p38 MAPK pathway have shown potential in modulating inflammatory responses and apoptosis in cancer cells .

Case Studies

A recent case study evaluated the efficacy of this compound in vitro against renal cancer cell lines. The study utilized various assays to assess cell viability and apoptosis.

Study Design

- Cell Lines Used : Human renal cancer cell lines (e.g., ACHN, Caki-1)

- Assays Conducted : MTT assay for cell viability, flow cytometry for apoptosis analysis.

Results

The findings indicated a dose-dependent reduction in cell viability with significant induction of apoptosis at higher concentrations. Further analysis through Western blotting revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.